molecular formula C27H24N2O3 B2818673 chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3

chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3"-oxindole

Cat. No.: B2818673
CAS No.: 1164542-34-0
M. Wt: 424.5
InChI Key: CYYZPJAXGZCLPS-UHFFFAOYSA-N
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Description

The compound chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3''-oxindole (CAS: 1164512-30-4) is a structurally complex spiro-oxindole derivative with a molecular formula of C₂₆H₂₂N₂O₃ and a molecular weight of 410.47 . Its architecture features dual spiro junctions: one connecting a chroman-4'-one moiety to a pyrrolidine ring, and another linking the pyrrolidine to an oxindole core. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate for drug discovery .

Properties

InChI

InChI=1S/C27H24N2O3/c1-17-11-13-18(14-12-17)21-15-29(2)27(20-8-4-5-9-22(20)28-25(27)31)26(21)16-32-23-10-6-3-7-19(23)24(26)30/h3-14,21H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZPJAXGZCLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(C3(C24COC5=CC=CC=C5C4=O)C6=CC=CC=C6NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in the substituents on the aryl groups attached to the pyrrolidine or oxindole moieties. These modifications significantly alter molecular weight, polarity, and reactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C)
Chroman-4'-one-3'-spiro-3-N-methyl-4-(4-methylphenyl)-pyrrolidine-2-spiro-3''-oxindole 4-methylphenyl C₂₆H₂₂N₂O₃ 410.47 Not reported
4-(4-Chlorophenyl) analog 4-chlorophenyl C₂₆H₂₁ClN₂O₃ 444.91 169–170
4-(4-Cyanophenyl) analog 4-cyanophenyl C₂₇H₂₁N₃O₃ 435.48 Not reported
4-(2-Bromophenyl) analog 2-bromophenyl C₂₆H₂₁BrN₂O₃ 489.36 Not reported
1-Methyl-4-(4-methylphenyl)pyrrolo-spiro-oxindole derivative 4-methylphenyl C₂₈H₂₇N₃O₂ 509.54 180–181

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CN) increase molecular weight and reduce melting points compared to electron-donating groups (e.g., methyl) due to altered intermolecular forces .
  • The 4-methylphenyl substituent enhances thermal stability, as seen in the higher melting point (180–181°C) of its pyrrolo-spiro-oxindole derivative .

Spectral and Crystallographic Data

  • IR Spectroscopy : All analogs exhibit characteristic carbonyl stretches at 1700–1710 cm⁻¹ (oxindole C=O) and 1598–1618 cm⁻¹ (aromatic C=C) .
  • ¹H-NMR : The N-CH₃ group resonates at δ 2.15–2.30 ppm , while aromatic protons appear between δ 6.68–7.65 ppm .
  • Crystallography : Tools like SHELX and ORTEP-3 are used to resolve spiro conformations. Ring puckering parameters (e.g., Cremer-Pople coordinates ) may vary with substituent steric effects.

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